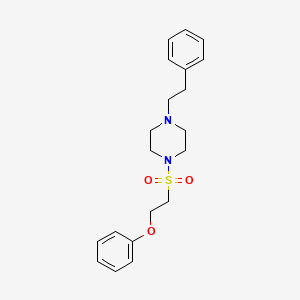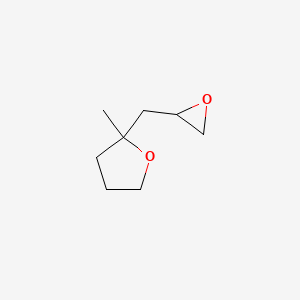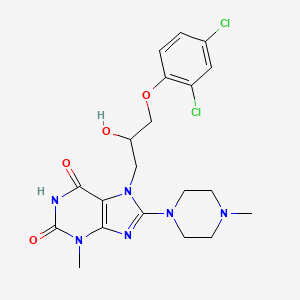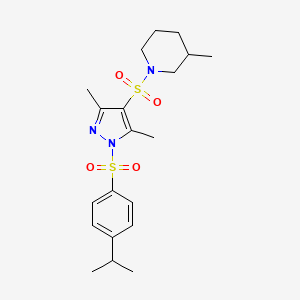![molecular formula C12H19N3O2S B2690945 3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline CAS No. 436095-36-2](/img/structure/B2690945.png)
3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline” is a chemical compound with the molecular formula C12H19N3O2S and a molecular weight of 269.37 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline” is 1S/C12H19N3O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9,13H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline” is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Aplicaciones Científicas De Investigación
Antimicrobial Activity Synthesis
Meltem Yolal and colleagues synthesized eperezolid-like molecules, including derivatives related to 3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline, which showed high anti-Mycobacterium smegmatis activity. This research highlights the compound's potential in antimicrobial applications and the structural basis for its activity, based on elemental and spectral data analysis (Yolal et al., 2012).
Fluorescent Thermometer Development
Cheng Cao and colleagues utilized the unique properties of a derivative similar to 3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline for developing a ratiometric fluorescent thermometer. This application is significant due to its unusual intensification of fluorescence with temperature, indicating its potential in temperature-sensitive environments (Cao et al., 2014).
Corrosion Inhibition
D. Daoud and colleagues researched the inhibition of corrosion on mild steel by synthesizing a Schiff base compound related to 3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline. Their findings indicate the compound's efficiency as a corrosion inhibitor, with its performance improving with concentration. This study provides insights into the compound's interaction with metal surfaces and its potential protective applications (Daoud et al., 2014).
Synthesis of Sulfonamides for Medicinal Applications
Luo Yan and colleagues developed a new method for preparing sulfonamides, utilizing compounds structurally related to 3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline. This method overcomes previous challenges with low yields, providing a pathway to potent adenosine A2B receptor antagonists (Yan et al., 2006).
Catalytic Applications in Organic Synthesis
Jiayan He and colleagues reported on the decarboxylative radical sulfonylation with sulfinates, involving compounds similar to 3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline. This research showcases the application in synthesizing sulfones, crucial in pharmaceuticals and agrochemicals, indicating the compound's role in facilitating these reactions (He et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-ethylpiperazin-1-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSXVRQLSKYZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690864.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2690865.png)



![methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2690875.png)
![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)

![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)
![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B2690881.png)
![N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2690882.png)
![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2690884.png)